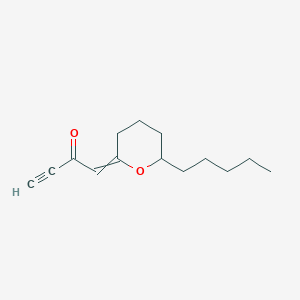
1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one is a chemical compound with a unique structure that combines elements of both alkyne and lactone functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one can be achieved through several synthetic routes. One common method involves the reaction of 6-pentyloxan-2-one with but-3-yn-2-one under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Pentyloxan-2-one: A δ-lactone that is structurally related but lacks the alkyne functionality.
But-3-yn-2-one: An alkyne compound that shares the alkyne functionality but lacks the lactone ring
Uniqueness
1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one is unique due to its combination of alkyne and lactone functionalities, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
143689-90-1 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-(6-pentyloxan-2-ylidene)but-3-yn-2-one |
InChI |
InChI=1S/C14H20O2/c1-3-5-6-8-13-9-7-10-14(16-13)11-12(15)4-2/h2,11,13H,3,5-10H2,1H3 |
Clé InChI |
SODAWQYBFIAKRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCCC(=CC(=O)C#C)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


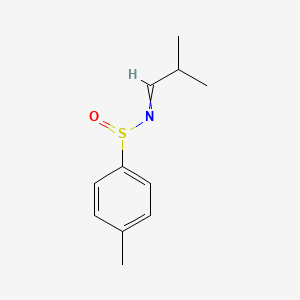
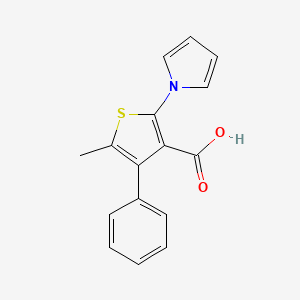
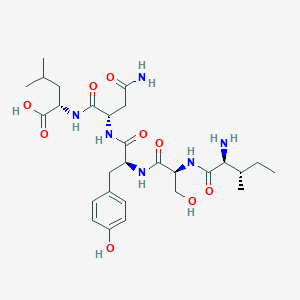

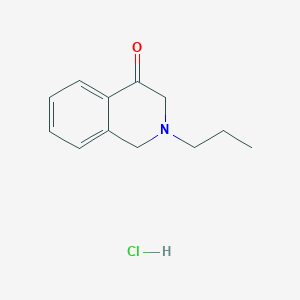

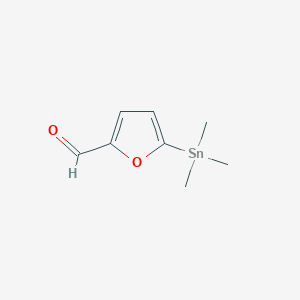
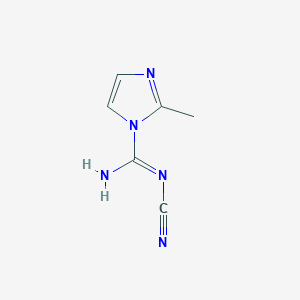
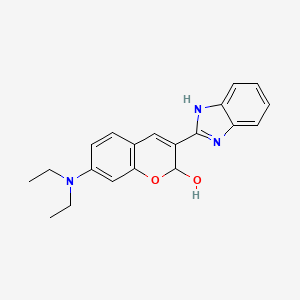
![Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]-](/img/structure/B12543699.png)

![1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-](/img/structure/B12543711.png)
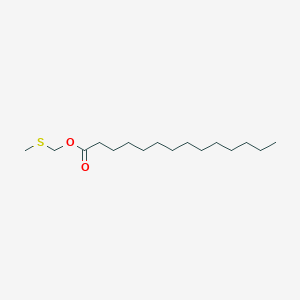
![Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12543728.png)
